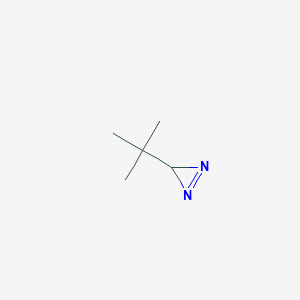
2,6-二氯-5-氟-3-吡啶甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde is a halogenated heterocyclic compound derived from pyridine. It contains two chlorine atoms, one fluorine atom, and an aldehyde group attached to the pyridine ring. This compound is used as a building block in organic synthesis and has applications in medicinal chemistry and material science.
科学研究应用
2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde is used in various scientific research applications:
Chemistry: As a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the development of fluorescent probes and bioactive molecules.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Industry: In the production of agrochemicals, dyes, and advanced materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde typically involves halogenation and formylation reactions. One common method is the chlorination of 5-fluoropyridine-3-carboxaldehyde using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
化学反应分析
Types of Reactions
2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or ammonia in solvents like ethanol or water.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Oxidation: 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid.
Reduction: 2,6-Dichloro-5-fluoropyridine-3-methanol.
作用机制
The mechanism of action of 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved vary based on the structure of the final bioactive compound derived from this intermediate.
相似化合物的比较
Similar Compounds
- 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid
- 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
- 2,6-Dichloro-5-fluoropyridine
Uniqueness
2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, along with an aldehyde group. This combination of functional groups provides versatility in chemical reactions and allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties.
属性
IUPAC Name |
2,6-dichloro-5-fluoropyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO/c7-5-3(2-11)1-4(9)6(8)10-5/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYGHERNXKCTOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)Cl)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260758-33-5 |
Source


|
| Record name | 2,6-dichloro-5-fluoropyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzo[b]thiophene-5-acetic acid](/img/structure/B172265.png)













